molecular formula C14H16F3NO3 B12163472 3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12163472
M. Wt: 303.28 g/mol
InChI Key: XIPNQVOYXFYNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzofuran ring and a trifluoroethyl group.

Preparation Methods

The synthesis of 3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.

    Introduction of the Trifluoroethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoroethyl halides.

    Oxidation and Functionalization:

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, as a G9a inhibitor, it binds to the active site of the enzyme, preventing the methylation of histone proteins. This inhibition can lead to changes in gene expression and cellular processes, making it useful for therapeutic applications .

Comparison with Similar Compounds

3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be compared with other G9a inhibitors, such as:

    BIX-01294: A well-known G9a inhibitor with a different chemical structure.

    Quinazolines: Another class of G9a inhibitors with distinct structural features.

    2-Aminoindoles: Compounds with G9a inhibitory activity and unique chemical properties.

    Heteroaryls: A diverse group of compounds with G9a inhibitory effects.

    Tricyclic Compounds: Known for their G9a inhibitory activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

3,6,6-trimethyl-4-oxo-N-(2,2,2-trifluoroethyl)-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16F3NO3/c1-7-10-8(19)4-13(2,3)5-9(10)21-11(7)12(20)18-6-14(15,16)17/h4-6H2,1-3H3,(H,18,20)

InChI Key

XIPNQVOYXFYNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.